N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S2/c1-12-3-2-10-24(11-12)30(26,27)14-6-4-13(5-7-14)17(25)21-19-23-22-18(28-19)15-8-9-16(20)29-15/h4-9,12H,2-3,10-11H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPVALQQOZCNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a chlorothiophene moiety linked to an oxadiazole ring and a sulfonamide group attached to a piperidine . The molecular formula is , with a molecular weight of approximately 442.9 g/mol.
Antitumor Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit antitumor properties . For example, studies have shown that derivatives can induce apoptosis in cancer cells by interfering with cellular signaling pathways and inducing oxidative stress. In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines.
Antimicrobial Properties
The compound also displays notable antimicrobial activity . It has been tested against several bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentration (MIC) values suggest effective antibacterial properties comparable to conventional antibiotics .
The proposed mechanism involves binding to specific enzymes or receptors, modulating their activity, which leads to various biological effects. For instance, the compound may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission, thereby affecting neuronal signaling .
Synthesis Methods
The synthesis of this compound typically follows these steps:
- Formation of Oxadiazole Ring : The initial step involves the reaction of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amines with suitable electrophiles.
- Sulfonamide Formation : The introduction of the sulfonamide group is achieved through nucleophilic substitution reactions involving piperidine derivatives.
- Final Coupling Reaction : The final product is obtained by coupling the oxadiazole derivative with the sulfonamide-piperidine moiety.
Case Studies and Research Findings
Several studies have focused on similar compounds with oxadiazole and piperidine structures:
In these studies, various spectral data analyses (NMR, IR) were employed to elucidate the structures of synthesized molecules. Additionally, molecular docking studies provided insights into interactions at the molecular level.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide exhibits significant antimicrobial properties:
- Against Bacteria:
- Antimalarial Effects:
Anticancer Potential
The anticancer properties of this compound have been explored in various studies:
- Mechanism of Action:
- Structure Activity Relationship (SAR):
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution:
- Metabolic Stability:
Case Studies
Several case studies highlight the applications of this compound in research:
- Study on Antimicrobial Efficacy:
- Anticancer Research:
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Solubility: Sulfonamide-piperidine derivatives (target compound) likely exhibit better aqueous solubility than non-polar analogs (e.g., LMM11’s cyclohexyl group) due to the basic piperidine nitrogen .
- Metabolic Stability : The 3-methyl group on piperidine may reduce oxidative metabolism compared to unsubstituted piperidine analogs .
- Purity and Yield : Most analogs (e.g., compounds 14–17) achieve >95% HPLC purity, though yields vary (12–57%) depending on substituent complexity .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Target Specificity : The 5-chlorothiophene moiety (in HSGN-238 and the target compound) may confer selectivity toward bacterial or fungal targets over mammalian enzymes .
Q & A
Q. What are the key synthetic pathways for constructing the 1,3,4-oxadiazole core in this compound?
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of thiosemicarbazides or hydrazides under dehydrating conditions. For example, POCl₃ or other phosphorylating agents are used to promote cyclization at 90–120°C under reflux. Subsequent coupling reactions (e.g., Suzuki-Miyaura or nucleophilic substitution) introduce substituents like the 5-chlorothiophen-2-yl group. Purification often involves recrystallization from polar aprotic solvents (e.g., DMSO/water) or column chromatography .
Q. Which spectroscopic methods are employed to confirm the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent positions and bond connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl, amide C=O). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Thin-layer chromatography (TLC) monitors reaction progress, while elemental analysis validates purity .
Q. How is the solubility profile of this compound assessed for in vitro assays?
Solubility is evaluated in polar solvents (e.g., DMSO, methanol) via gravimetric analysis or UV-Vis spectrophotometry. For biological testing, stock solutions are prepared in DMSO (≤1% v/v) and diluted in assay buffers. Precipitation is monitored using dynamic light scattering (DLS) .
Q. What in vitro assays are used for preliminary biological activity screening?
Cytotoxicity is assessed via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Anti-inflammatory activity is tested using lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays. Antimicrobial activity is evaluated via broth microdilution to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can computational tools resolve discrepancies in reported biological activity data?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or kinases. Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes. Comparative studies with structurally similar compounds (e.g., morpholine or piperidine analogs) identify substituent effects on bioactivity .
Q. What strategies optimize regioselectivity during oxadiazole functionalization?
Regioselectivity in coupling reactions (e.g., introducing the chlorothiophene group) is controlled by steric and electronic factors. Computational methods (DFT calculations) predict reactive sites. Reaction monitoring via ¹H NMR or LC-MS ensures desired product formation. Catalytic systems (e.g., Pd/Cu for cross-couplings) enhance selectivity .
Q. How is metabolic stability evaluated in preclinical studies?
Hepatic microsomal assays (human/rat) quantify metabolic degradation rates. LC-MS/MS identifies metabolites formed via oxidation, hydrolysis, or conjugation. Stability in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) assesses oral bioavailability .
Q. What formulation strategies address poor aqueous solubility for in vivo studies?
Nanoformulation (e.g., liposomes or polymeric nanoparticles) enhances solubility and bioavailability. Co-solvent systems (PEG 400/water) or cyclodextrin inclusion complexes are empirically optimized. In vivo pharmacokinetics (Cₘₐₓ, AUC) are validated in rodent models .
Q. How are structure-activity relationships (SARs) derived for analogs with varying sulfonyl groups?
SAR studies compare bioactivity of analogs with sulfonamide, sulfonate, or sulfone moieties. Free energy perturbation (FEP) calculations quantify substituent effects on binding. X-ray crystallography of target-ligand complexes (e.g., enzymes) validates computational predictions .
Q. What experimental controls are critical for validating target engagement in cellular assays?
Negative controls (e.g., siRNA knockdown or CRISPR-Cas9 gene editing) confirm target specificity. Positive controls (known inhibitors) benchmark activity. Off-target effects are ruled out via kinome-wide profiling or transcriptomic analysis .
Data Contradiction Analysis Example :
If anti-inflammatory activity conflicts between studies, validate assay conditions (e.g., LOX vs. COX inhibition). Cross-test analogs in multiple cell lines and species to isolate confounding factors. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
